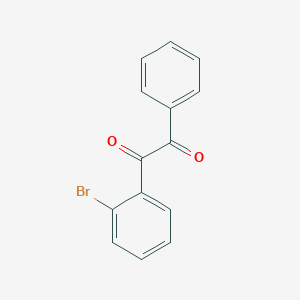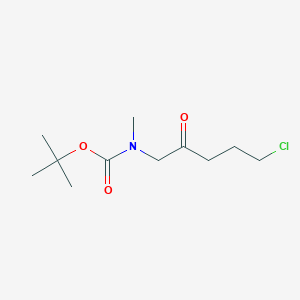
tert-butyl N-(5-chloro-2-oxopentyl)-N-methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-(5-chloro-2-oxopentyl)-N-methylcarbamate is a chemical compound with a complex structure that includes a tert-butyl group, a chlorinated oxopentyl chain, and a methylcarbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(5-chloro-2-oxopentyl)-N-methylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chlorinated Oxopentyl Chain: This step involves the chlorination of a suitable pentyl precursor to introduce the chlorine atom at the desired position.
Introduction of the Methylcarbamate Group: This step involves the reaction of the chlorinated oxopentyl intermediate with methyl isocyanate to form the methylcarbamate moiety.
Addition of the Tert-butyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Tert-butyl N-(5-chloro-2-oxopentyl)-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The chlorine atom in the oxopentyl chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles for substitution reactions include hydroxide ions (OH-) and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols. Substitution reactions may introduce a wide range of functional groups, depending on the nucleophile used.
科学研究应用
Tert-butyl N-(5-chloro-2-oxopentyl)-N-methylcarbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can also serve as a reagent in various organic reactions.
Biology: The compound may be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl N-(5-chloro-2-oxopentyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Tert-butyl N-(5-chloro-2-oxopentyl)-N-ethylcarbamate: Similar structure but with an ethyl group instead of a methyl group.
Tert-butyl N-(5-chloro-2-oxopentyl)-N-propylcarbamate: Similar structure but with a propyl group instead of a methyl group.
Tert-butyl N-(5-chloro-2-oxopentyl)-N-isopropylcarbamate: Similar structure but with an isopropyl group instead of a methyl group.
Uniqueness
Tert-butyl N-(5-chloro-2-oxopentyl)-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. The chlorinated oxopentyl chain and methylcarbamate moiety also contribute to the compound’s unique characteristics.
属性
分子式 |
C11H20ClNO3 |
|---|---|
分子量 |
249.73 g/mol |
IUPAC 名称 |
tert-butyl N-(5-chloro-2-oxopentyl)-N-methylcarbamate |
InChI |
InChI=1S/C11H20ClNO3/c1-11(2,3)16-10(15)13(4)8-9(14)6-5-7-12/h5-8H2,1-4H3 |
InChI 键 |
OYXFXZKECRWKFE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Nitro-1-[(1,3-thiazol-4-yl)methyl]-1H-indazole](/img/structure/B13888569.png)
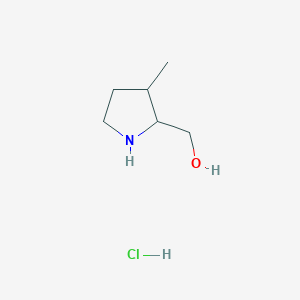
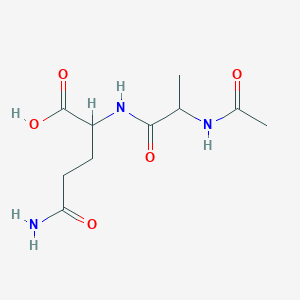
![[(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride](/img/structure/B13888591.png)
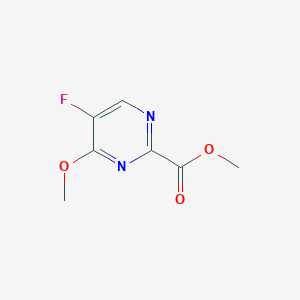
![methyl N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]carbamate](/img/structure/B13888613.png)
![4-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]morpholine](/img/structure/B13888618.png)
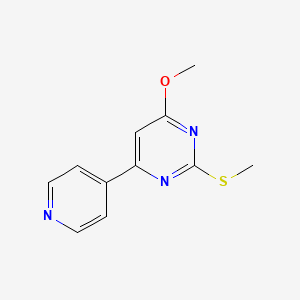
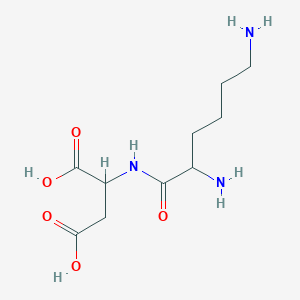
![tert-butyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methyl]carbamate](/img/structure/B13888627.png)
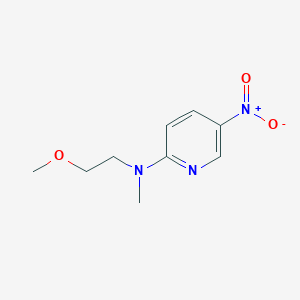
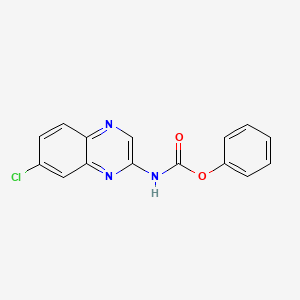
![8-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13888659.png)
